molecular formula C11H24Cl2N2O B1466306 1-(4-Piperidinylmethyl)-4-piperidinol dihydrochloride CAS No. 1220037-59-1

1-(4-Piperidinylmethyl)-4-piperidinol dihydrochloride

Cat. No. B1466306
CAS RN: 1220037-59-1
M. Wt: 271.22 g/mol
InChI Key: JWDWCZBCMJWYFF-UHFFFAOYSA-N
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Description

The compound “1-(4-Piperidinylmethyl)-4-piperidinol dihydrochloride” is also known as "1-methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride" . It has a CAS Number of 1219957-15-9 and a molecular weight of 270.25 . The IUPAC name is 1-methyl-4-(piperidin-4-ylmethyl)piperazine dihydrochloride . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H23N3.2ClH/c1-13-6-8-14(9-7-13)10-11-2-4-12-5-3-11;;/h11-12H,2-10H2,1H3;2*1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 270.25 . The InChI code provides further information about its molecular structure . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 260.9±8.0 °C at 760 mmHg, and a melting point of 53-56°C .

Scientific Research Applications

Alkyl-oxygen Heterolysis in Piperidinol Derivatives

Research by Casy, Beckett, and Armstrong (1961) explored the reactions of esters of 4-piperidinols, a category that includes 1-(4-Piperidinylmethyl)-4-piperidinol dihydrochloride, focusing on alkyl-oxygen heterolysis. The study highlighted the role of carbonium ions generated from these esters and investigated factors affecting their generation and fate, including the electronic character of substituents and the role of the piperidine nitrogen atom (Casy, Beckett, & Armstrong, 1961).

Synthesis and Pharmacological Properties

A study on the synthesis and pharmacological properties of piperidinyl-substituted compounds, which may include derivatives of 1-(4-Piperidinylmethyl)-4-piperidinol dihydrochloride, was conducted by Makulska and Jeske (1975). They evaluated the effects on the central nervous system, cardiovascular system, and isolated organs in experimental animals (Makulska & Jeske, 1975).

Antimicrobial Activity of Piperidine Derivatives

Vinaya et al. (2009) synthesized piperidine derivatives and evaluated their antimicrobial activity against pathogens of Lycopersicon esculentum. The study revealed that the nature of substitutions on the piperidinyl ring influences the antibacterial activity, suggesting potential applications of 1-(4-Piperidinylmethyl)-4-piperidinol dihydrochloride in antimicrobial research (Vinaya et al., 2009).

Anticancer Potential

Research on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which are structurally related to piperidinol derivatives, was conducted to evaluate their potential as anticancer agents. This study by Rehman et al. (2018) highlights the potential of piperidinyl derivatives in cancer research (Rehman et al., 2018).

Application in Synthesis and Chemistry

Chung et al. (2006) developed a novel synthesis method for a p38 MAP kinase inhibitor involving 4-(N-tert-butylpiperidinyl)magnesium chloride, indicating the utility of piperidinyl derivatives in synthetic chemistry and drug development (Chung et al., 2006).

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

1-(piperidin-4-ylmethyl)piperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c14-11-3-7-13(8-4-11)9-10-1-5-12-6-2-10;;/h10-12,14H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDWCZBCMJWYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2CCC(CC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Piperidinylmethyl)-4-piperidinol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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